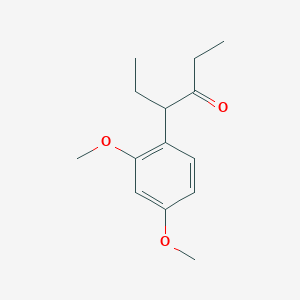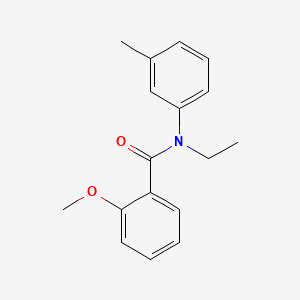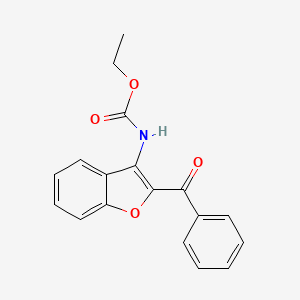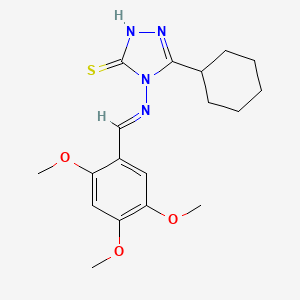![molecular formula C16H24ClN B11963515 N-(1-methyl-2-phenylethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B11963515.png)
N-(1-methyl-2-phenylethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N-(1-methyl-2-phenylethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride involves several steps. One common method includes the reaction of norcamphor derivatives with appropriate amines under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
化学反応の分析
N-(1-methyl-2-phenylethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols .
科学的研究の応用
This compound has several scientific research applications. In chemistry, it is used as a ligand in coordination chemistry studies. In biology, it serves as a tool to study the interactions of norcamphor derivatives with biological targets . Additionally, it is studied for its potential use in the development of new pharmaceuticals and therapeutic agents .
作用機序
The mechanism of action of N-(1-methyl-2-phenylethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets, such as NMDA receptors. By binding to these receptors, the compound can modulate the flow of ions across the cell membrane, thereby influencing neuronal activity . This modulation can have therapeutic effects, particularly in conditions where NMDA receptor activity is dysregulated .
類似化合物との比較
N-(1-methyl-2-phenylethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride can be compared with other norcamphor derivatives and NMDA receptor antagonists. Similar compounds include 2-phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine and memantine . While these compounds share structural similarities, this compound is unique in its specific binding properties and potential therapeutic applications .
特性
分子式 |
C16H24ClN |
|---|---|
分子量 |
265.82 g/mol |
IUPAC名 |
N-(1-phenylpropan-2-yl)bicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C16H23N.ClH/c1-12(9-13-5-3-2-4-6-13)17-16-11-14-7-8-15(16)10-14;/h2-6,12,14-17H,7-11H2,1H3;1H |
InChIキー |
RKEFDVMZDWEXEN-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC=C1)NC2CC3CCC2C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({[(4-bromophenyl)carbamothioyl]amino}methyl)benzamide](/img/structure/B11963432.png)



![Dimethyl 2-iododibenzo[b,d]furan-4,6-dicarboxylate](/img/structure/B11963446.png)


![N-{3-[(4-methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl}acetamide](/img/structure/B11963459.png)


![1-(3,4-Dichlorophenyl)-3-[2-(phenylcarbonyl)phenyl]urea](/img/structure/B11963477.png)



